



Application Note: Neurokinin-1 Receptor Binding Assay Using DiMe-C7

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Compound of Interest					
Compound Name:	substance P (5-11), pGlu(5)-				
	MePhe(8)-MeGly(9)-				
Cat. No.:	B1585030	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neurokinin-1 (NK1) receptor, a G-protein coupled receptor, and its endogenous ligand, Substance P (SP), are pivotal in a multitude of physiological and pathological processes.[1] This system is a key player in pain transmission, inflammation, emesis, and mood regulation. Consequently, the NK1 receptor has emerged as a significant therapeutic target for a range of conditions, including chemotherapy-induced nausea and vomiting, depression, and chronic pain.

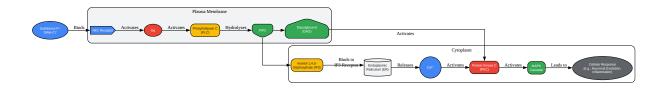
DiMe-C7, a metabolically stable analog of Substance P, serves as a potent agonist for the NK1 receptor.[2][3] Its stability makes it a valuable tool for in vivo and in vitro studies aimed at elucidating the physiological roles of NK1 receptor activation and for the initial screening of potential NK1 receptor antagonists.

This application note provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of test compounds, such as DiMe-C7, with the human NK1 receptor. The assay utilizes [3H]-Substance P as the radioligand and cell membranes expressing the NK1 receptor.

Signaling Pathway



Activation of the NK1 receptor by an agonist like Substance P or DiMe-C7 primarily initiates a signaling cascade through the Gq alpha subunit of its associated G-protein.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, ultimately resulting in various cellular responses.



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Figure 1: NK1 Receptor Signaling Pathway.

Data Presentation

The following table summarizes the binding affinities of key ligands for the Neurokinin-1 receptor. This data is essential for designing and interpreting binding assays and for comparing the potency of novel compounds.



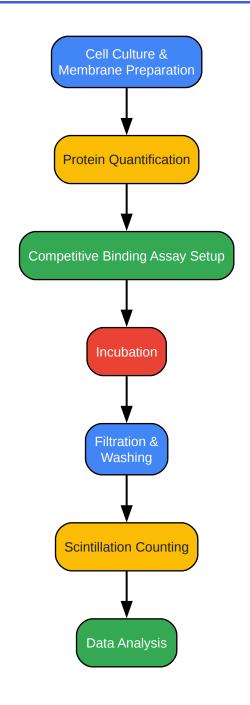
Ligand	Receptor	Radioliga nd	Assay Type	Kı (nM)	IC50 (nM)	Referenc e
Substance P	Human NK1	[³H]Substa nce P	Competitio n	0.2 - 0.5	~1	[4]
Aprepitant	Human NK1	[¹²⁵ l]Substa nce P	Competitio n	0.1 - 0.9	~1	[5]
DiMe-C7	Rat NK1	N/A	Functional	Potent Agonist	N/A	[2][3]

Note: The binding affinity for DiMe-C7 is presented qualitatively as specific K_i or IC_{50} values from competitive binding assays are not readily available in the public domain. It is recognized as a potent agonist based on its in vivo functional effects.

Experimental Protocols Experimental Workflow

The general workflow for the NK1 receptor binding assay involves the preparation of cell membranes, the competitive binding reaction, separation of bound and free radioligand, and quantification of radioactivity.





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Figure 2: Experimental Workflow for NK1 Receptor Binding Assay.

Preparation of Cell Membranes Expressing NK1 Receptors

This protocol describes the preparation of crude cell membranes from cultured cells overexpressing the human NK1 receptor.



Materials:

- Cultured cells (e.g., HEK293 or CHO) stably expressing the human NK1 receptor
- Phosphate-Buffered Saline (PBS), ice-cold
- Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold
- Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors, ice-cold
- Dounce homogenizer or sonicator
- High-speed refrigerated centrifuge

Protocol:

- Harvest cultured cells and wash twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes at 4°C.
- Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15-20 minutes.
- Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
- Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
- Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.
- Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
- Aliquot the membrane preparation and store at -80°C until use.



NK1 Receptor Competitive Binding Assay

This protocol details the procedure for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., DiMe-C7) for the NK1 receptor.

Materials:

- Prepared cell membranes expressing NK1 receptors
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 μg/mL bacitracin
- Radioligand: [3H]-Substance P (specific activity ~80-120 Ci/mmol)
- Non-labeled Ligand (for non-specific binding): Substance P (1 μM final concentration)
- Test Compound: DiMe-C7 at various concentrations
- 96-well microplates
- · Multi-channel pipette
- Plate shaker
- Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
- · Filtration apparatus
- Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
- Scintillation vials
- · Scintillation cocktail
- Liquid scintillation counter

Protocol:

 Assay Setup: In a 96-well microplate, add the following components in triplicate for each condition:



- Total Binding: 50 μL Assay Buffer, 50 μL [³H]-Substance P (at a final concentration near its Kd, e.g., 0.5 nM), 100 μL of membrane suspension (containing 10-20 μg of protein).
- Non-specific Binding (NSB): 50 μL non-labeled Substance P (1 μM final), 50 μL [3 H]-Substance P, 100 μL of membrane suspension.
- Competitive Binding: 50 μL of test compound (DiMe-C7) at various concentrations, 50 μL
 [3H]-Substance P, 100 μL of membrane suspension.
- Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
- Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.
- Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
- Quantification: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.
 - For competitive binding, plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis (e.g., in GraphPad Prism).
 - Calculate the inhibitor constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion



This application note provides a comprehensive guide for performing a Neurokinin-1 receptor binding assay using the potent agonist DiMe-C7 as a reference compound. The detailed protocols for membrane preparation and the competitive binding assay, along with the provided signaling pathway and data presentation, offer a solid foundation for researchers investigating the pharmacology of the NK1 receptor and for the discovery and development of novel therapeutic agents targeting this important receptor. Adherence to these protocols will enable the generation of robust and reproducible data for the characterization of new chemical entities.

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